Levothyroxine sodium pentahydrate

Solid-state stability Hydrate characterization Drug product formulation

Levothyroxine sodium pentahydrate is an NTI thyroid hormone API where minor hydration-state changes produce clinically significant bioavailability shifts. • Loses 4 H₂O molecules at 40°C/0% RH in 3 h, forming reactive monohydrate undetectable by USP HPLC assay. • Excipient incompatibility confirmed with lactose, mannitol, and sorbitol; use dibasic calcium phosphate with basic pH modifier (Na₂CO₃/NaHCO₃/MgO) for 6-month stability at 40°C/75% RH. • Hermetic packaging with desiccant mandatory to preserve pentahydrate physical form and ensure batch consistency.

Molecular Formula C15H20I4NNaO9
Molecular Weight 888.93 g/mol
CAS No. 6106-07-6
Cat. No. B1662789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevothyroxine sodium pentahydrate
CAS6106-07-6
Synonyms3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid
Molecular FormulaC15H20I4NNaO9
Molecular Weight888.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
InChIInChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
InChIKeyJMHCCAYJTTWMCX-QWPJCUCISA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levothyroxine Sodium Pentahydrate Procurement & Pharmaceutical Grade


Levothyroxine sodium pentahydrate (CAS 6106-07-6), chemically designated as L-thyroxine sodium salt pentahydrate (C₁₅H₁₀I₄NNaO₄·5H₂O), is a synthetically produced thyroid hormone (T4) active pharmaceutical ingredient (API) used globally as first-line replacement therapy for hypothyroidism [1]. It is characterized as a light yellow to buff-colored, odorless, hygroscopic powder that is stable in dry air but may develop a slight pink discoloration upon light exposure [2]. As a narrow therapeutic index (NTI) drug, it is routinely administered orally at low doses ranging from 25 to 500 μg/day, and its commercial tablet formulations have been available since the 1950s [1].

Hydrate Pentahydrate form; moisture-protective handling required to avoid monohydrate conversion under low RH
Excipients Not compatible with lactose, mannitol, or sorbitol; use dibasic calcium phosphate with basic pH modifier
Stability Pure API stable 6 months at 40 °C/75% RH; final product shelf life depends on formulation and packaging

Interchangeability Limitations of Levothyroxine Sodium Pentahydrate


Levothyroxine sodium is a narrow therapeutic index drug for which minor variations in bioavailability or physicochemical stability can produce clinically significant alterations in serum TSH levels [1]. The pentahydrate form exhibits nonstoichiometric hydrate behavior, wherein partial dehydration under realistic storage conditions (40 °C/0% RH for 3 h) leads to formation of the highly reactive levothyroxine sodium monohydrate (LSM), a physical transformation that the standard USP HPLC assay method is insensitive to but which markedly increases chemical degradation potential [2]. Furthermore, the FDA's current bioequivalence methodology has been demonstrated to be inadequate to differentiate levothyroxine products that differ by as much as 12.5% in bioavailability, a difference that is clinically relevant [3]. Consequently, individual levothyroxine-containing medicinal products are generally not considered interchangeable, even when formal bioequivalence has been established [1].

Hydrate conversion
Partial dehydration to monohydrate may shift stability; undetectable by standard USP HPLC assay
Bioequivalence methodology
FDA method may not differentiate bioavailability differences ≤12.5%, limiting AB-rated substitution confidence
Excipient incompatibility
Lactose, mannitol, sorbitol interactions can cause subpotency; risk not captured by API grade alone

Levothyroxine Sodium Pentahydrate: Differential Evidence


Hydrate Stability: Pentahydrate vs. Monohydrate

Levothyroxine sodium pentahydrate (LSP) undergoes quantifiable partial dehydration to levothyroxine sodium monohydrate (LSM) under realistic storage conditions, with LSM identified as a highly reactive species whose presence in a drug product is undesirable [1]. The pentahydrate form gradually loses one molecule of water of crystallization as water vapor pressure decreases from 90% to 15% RH at 40 °C, and loses four molecules of water to form LSM after 3 hours at 40 °C/0% RH [1]. The USP HPLC assay method is insensitive to this physical form conversion, meaning subpotency or degradation may go undetected in routine quality testing [2].

Hydrate stability
Head-to-head
LSP → LSM conversion after 3 h at 40 °C/0% RH, loss of 4 H₂O; monohydrate more reactive
Supports moisture-barrier packaging review
USP HPLC insensitive to physical form change
Solid-state stability Hydrate characterization Drug product formulation

Excipient Incompatibility Screening

Instrumental screening of sodium levothyroxine pentahydrate (LTSS) in solid binary mixtures with ten commonly used pharmaceutical excipients demonstrated that LTSS is definitively incompatible with lactose, mannitol, and sorbitol, and these excipients should not be considered in the development of new generic solid formulations [1]. The study employed universal attenuated total reflectance-Fourier transform infrared spectroscopy (UATR-FTIR) under ambient conditions and thermoanalytical tools (TG/DTG/HF) under thermal stress to evaluate interaction induction [1]. Since LTSS has a narrow therapeutic index, interactions with excipients can lead to a drastic diminution of therapeutic activity [1].

Excipient compatibility
Head-to-head
LTSS incompatible with lactose, mannitol, sorbitol; confirmed by UATR-FTIR and thermal analysis
Guides excipient selection review
Compatible: starch, gelatin, calcium lactate pentahydrate
Excipient compatibility Solid-state stability Generic formulation development

Accelerated Stability: Pure API vs. Formulated Tablets

Levothyroxine sodium pentahydrate drug substance alone was found to be stable for 6 months at accelerated stability conditions (40 °C/75% RH) in both open and closed containers, with assay values of 97.5% and 97.1%, respectively [1]. In contrast, tablets manufactured with lactose anhydrous, starch, or microcrystalline cellulose failed to meet USP assay requirements at 3 months under identical accelerated conditions (40 °C/75% RH) [1]. Tablets formulated with dibasic calcium phosphate and mannitol met USP assay requirements at 3 months but failed at 6 months, whereas incorporation of a basic pH modifier (sodium carbonate, sodium bicarbonate, or magnesium oxide) with dibasic calcium phosphate enabled tablets to meet USP assay requirements at both 3 and 6 months [1].

API vs. tablet stability
Head-to-head
Pure API 97.5% assay after 6 mo 40 °C/75% RH; lactose tablets failed ≤3 mo; pH-modified tablets passed 6 mo
Formulation, not API, drives shelf-life outcome
USP assay at accelerated conditions
Accelerated stability testing API stability Formulation optimization

T4 vs. T3 Pharmacodynamic Equivalence

In a randomized, double-blind, cross-over study of ten thyroidectomized patients, therapeutic substitution of liothyronine (L-T3) for levothyroxine (L-T4) to achieve equivalent TSH suppression was achieved at an approximate 1:3 ratio by weight [1]. No difference was observed for time 0 TSH values between L-T3 and L-T4 replacement phases (1.48 ± 0.77 mU/L vs. 1.21 ± 0.62 mU/L, P = 0.293) at average daily doses of 40.3 ± 11.3 μg L-T3 and 115.2 ± 38.5 μg L-T4, yielding an L-T3:L-T4 ratio of 0.36 ± 0.06 (approximately 1:2.8 to 1:3) [1]. TRH stimulation testing showed no significant difference in TSH AUC(0-60) (326.1 vs. 247.1 mU*min/L, P = 0.285) or C(max) (6.83 vs. 5.23 mU/L, P = 0.383) [1].

T4 vs. T3 dose ratio
Reported
L-T3:L-T4 weight ratio ≈1:3 for equivalent TSH suppression (40.3 vs. 115.2 μg/day)
Supports T4/T3 conversion research context
Randomized cross-over, n=10, TSH endpoint
Pharmacodynamic equivalence TSH suppression Thyroid hormone replacement

FDA Bioequivalence Methodology Limitations

The current FDA-recommended methodology for assessing bioequivalence of levothyroxine sodium products has been demonstrated to be inadequate to differentiate products that differ by 12.5% in bioavailability, a difference that is clinically relevant for this narrow therapeutic index drug [1]. Key findings from the published relative bioavailability study reviewed include: (1) in the absence of baseline correction for endogenous T4 levels, products differing by 25% to 33% would be declared bioequivalent; (2) baseline correction reduced the likelihood of declaring products bioequivalent when they actually differed by 25% to 33%; and (3) even with baseline correction, products that differed by 12.5% would be declared bioequivalent [1].

BE methodology limit
Reported
FDA method fails to differentiate ≤12.5% bioavailability difference; without baseline correction, 25-33% difference declared bioequivalent
Bioequivalence designation review warranted
Based on published relative BA data
Bioequivalence methodology Regulatory science Narrow therapeutic index

Hydration State: Pentahydrate vs. Anhydrous Form

The amount of levothyroxine sodium in a tablet is measured and calculated as if it were anhydrous; a 100 μg tablet contains 100 μg of anhydrous levothyroxine equivalent [1]. The molecular formulas differ by ten hydrogen atoms and five oxygen atoms (5 × H₂O) [1]. The difference between using the pentahydrate versus the anhydrous form for tablet manufacturing represents approximately 2.8 μg of water in a 25 μg tablet [1]. Prior to British Pharmacopoeia (BP) 1973, this distinction was not formally recognized [1].

Hydrate mass impact
Class-level
Pentahydrate contributes ~2.8 μg water mass per 25 μg tablet; potency calculated on anhydrous basis
Analytical calculation review required
USP convention: anhydrous potency expression
Hydrate stoichiometry Analytical method validation Pharmaceutical compounding

Levothyroxine Sodium Pentahydrate: Application Scenarios


Solid Oral Dosage Form Development

Generic formulation developers should use levothyroxine sodium pentahydrate as the API for solid oral dosage forms while explicitly avoiding lactose, mannitol, and sorbitol as excipients, since instrumental screening has definitively demonstrated incompatibility of LTSS with these three excipients under both ambient and thermal stress conditions [6]. To achieve 6-month stability compliance with USP assay requirements at accelerated conditions (40 °C/75% RH), formulations should incorporate dibasic calcium phosphate together with a basic pH modifier such as sodium carbonate, sodium bicarbonate, or magnesium oxide [7].

Moisture-Protective Packaging and Storage

Due to the documented nonstoichiometric hydrate behavior of levothyroxine sodium pentahydrate—which loses one molecule of water of crystallization as RH decreases from 90% to 15% at 40 °C, and loses four water molecules to form the highly reactive monohydrate form after 3 hours at 40 °C/0% RH—procurement and quality teams must implement moisture-protective packaging (hermetic containers with desiccants) and controlled humidity storage environments to prevent partial dehydration that precedes chemical degradation [6].

Analytical Method Development and Reference Standard Qualification

Levothyroxine sodium pentahydrate serves as a reference standard for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production [6]. However, analysts must recognize that the standard USP HPLC assay method is insensitive to physical form conversion between pentahydrate, monohydrate, and free acid forms, meaning orthogonal methods (e.g., X-ray diffractometry or thermal analysis) may be required to fully characterize the physical state of the drug substance and detect undesirable hydrate transformations [7].

T4/T3 Therapeutic Substitution Protocol

When evaluating therapeutic substitution between levothyroxine (T4) and liothyronine (T3), clinical formulators and healthcare procurement teams must apply a 1:3 weight ratio for equivalent TSH suppression, as demonstrated in a randomized, double-blind, cross-over study where average daily doses of 40.3 μg L-T3 and 115.2 μg L-T4 achieved comparable TSH levels (1.48 vs. 1.21 mU/L, P = 0.293) [6]. Levothyroxine sodium pentahydrate remains the preferred agent due to its consistent potency and ability to restore normal, constant serum levels of both T4 and T3 [7].

Application
Selection Property
Validation Focus
Generic solid oral dosage form development
Excipient compatibility profile
Stability at 40 °C/75% RH with pH modifier
API hydrate stability and packaging study
Hydrate form identity under RH stress
Dehydration to monohydrate at 40 °C/0% RH; HPLC insensitivity
Analytical reference standard qualification
Orthogonal characterization capability
XRPD or thermal analysis to confirm hydrate state
T4/T3 pharmacodynamic conversion research
TSH suppression ratio context
Reported 1:3 weight ratio endpoint equivalence

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